molecular formula C14H16ClNO B2621753 2-(Naphthalen-2-yl)morpholine hydrochloride CAS No. 1350768-35-2

2-(Naphthalen-2-yl)morpholine hydrochloride

Cat. No.: B2621753
CAS No.: 1350768-35-2
M. Wt: 249.74
InChI Key: NFFOFTOWKICNLH-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yl)morpholine hydrochloride is a chemical compound with the molecular formula C14H15NO·HCl. It is a derivative of morpholine, where the morpholine ring is substituted with a naphthalene group at the 2-position. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-yl)morpholine hydrochloride typically involves the reaction of naphthalene-2-carboxylic acid with morpholine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and involves rigorous quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-2-yl)morpholine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of reduced naphthalene derivatives.

    Substitution: Formation of nitro or halogenated naphthalene derivatives.

Scientific Research Applications

2-(Naphthalen-2-yl)morpholine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-yl)morpholine hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(Naphthalen-2-yl)morpholine hydrochloride can be compared with other similar compounds, such as:

    Morpholine: The parent compound, which lacks the naphthalene substitution.

    Naphthalene derivatives: Compounds with similar naphthalene structures but different functional groups.

    Other substituted morpholines: Compounds with different substituents on the morpholine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other related compounds.

Properties

IUPAC Name

2-naphthalen-2-ylmorpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO.ClH/c1-2-4-12-9-13(6-5-11(12)3-1)14-10-15-7-8-16-14;/h1-6,9,14-15H,7-8,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFOFTOWKICNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC3=CC=CC=C3C=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350768-35-2
Record name 2-(naphthalen-2-yl)morpholine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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